

# Enloplatin: A Technical Overview of a Platinum-Based Antineoplastic Agent

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## Compound of Interest

Compound Name: *Enloplatin*

Cat. No.: *B12370514*

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**Enloplatin** is a platinum-based alkylating agent with demonstrated antineoplastic activity. As a third-generation platinum complex, it was developed to improve upon the therapeutic index of earlier compounds like cisplatin and carboplatin, offering a potentially broader spectrum of antitumor activity and reduced renal toxicity. This technical guide provides a concise overview of **Enloplatin**'s core molecular features, analytical methodologies for its detection, and the general mechanistic pathways associated with platinum-based anticancer drugs.

## Core Molecular Data

A summary of the key molecular and physical properties of **Enloplatin** is presented below.

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>22</sub> N <sub>2</sub> O <sub>5</sub> Pt	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	481.41 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
CAS Number	111523-41-2	
Synonyms	CL-287110, (SP-4-2)-(1,1-Cyclobutanedicarboxylato(2-)-κO,κO')[(tetrahydro-4H-pyran-4,4-diyl)bis(methanamine)-κN,κN']platinum	<a href="#">[1]</a>

## Experimental Protocols

Detailed experimental protocols for the synthesis and clinical application of **Enloplatin** are not extensively available in the public domain. However, validated analytical methods for its quantification in biological matrices have been published, which are crucial for pharmacokinetic and metabolism studies.

### Analysis of Enloplatin in Biological Fluids

A key experimental protocol involves the determination of **Enloplatin** concentrations in plasma, plasma ultrafiltrate, and whole blood. This is typically achieved through a combination of reversed-phase liquid chromatography (LC) and flameless atomic absorption spectrometry (FAAS).

#### Liquid Chromatography Method:

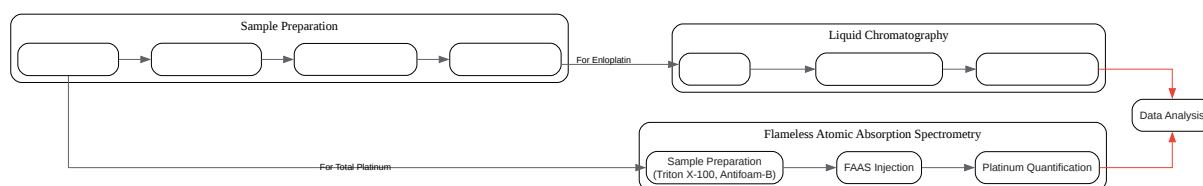
- **Sample Preparation:** Proteins in plasma samples are precipitated using dilute perchloric acid. The resulting supernatant is then mixed with a sodium phosphate buffer before injection into the LC system.
- **Chromatography:** A C18 or a cyano column is employed for separation, with the choice depending on the specific sample matrix.
- **Detection:** Ultraviolet (UV) detection is performed at a wavelength of 230 nm.
- **Linearity:** The method has demonstrated linearity in the concentration range of 0.50 to 50.0 µg/mL.

#### Flameless Atomic Absorption Spectrometry (FAAS) for Platinum Quantification:

- **Instrumentation:** The analysis utilizes a graphite furnace, a hollow cathode platinum lamp, and Zeeman background correction.
- **Sample Preparation:** An aliquot of plasma, plasma ultrafiltrate, or whole blood is mixed with a solution of Triton X-100 and Antifoam-B.
- **Analysis:** The prepared sample is directly injected into the FAAS system.

- Linearity: The FAAS method is effective for platinum concentrations ranging from 0.05 to 10.0 µg/mL.

The workflow for this analytical approach can be visualized as follows:



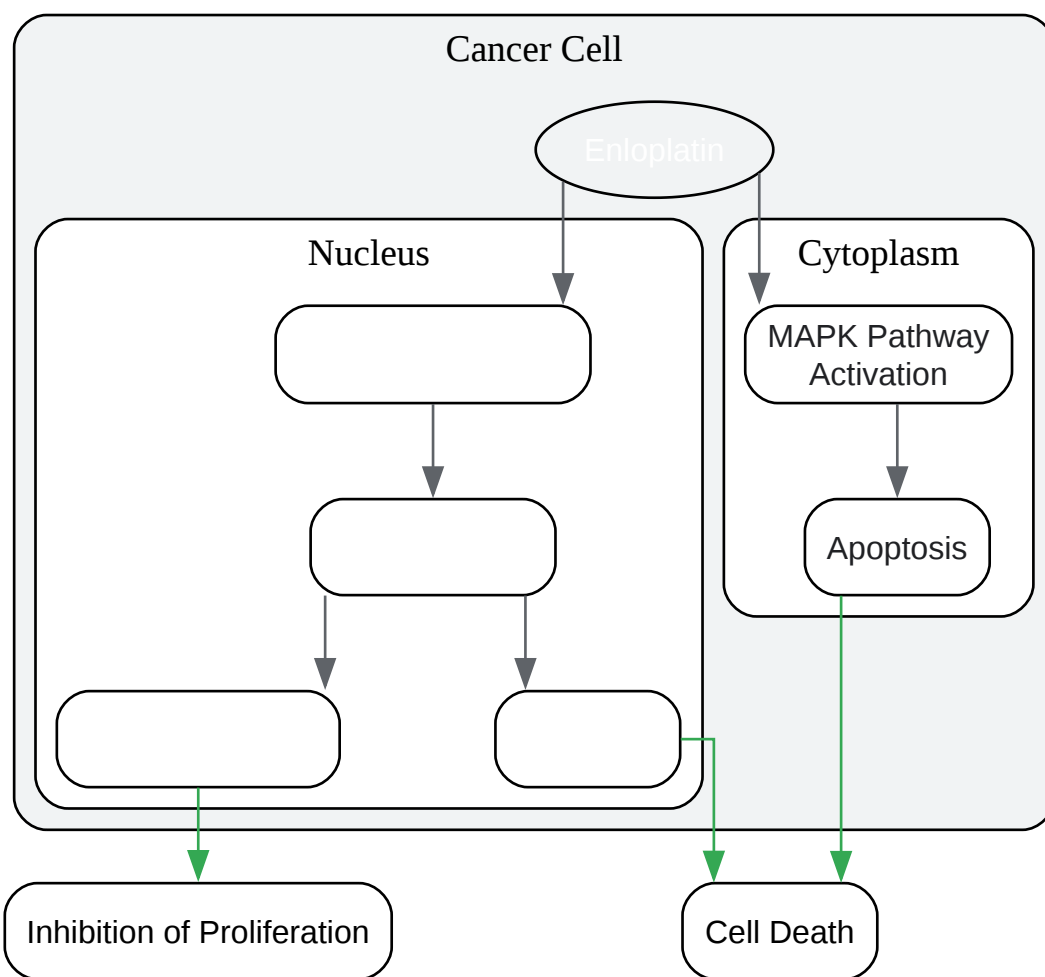
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Caption: Workflow for the analysis of **Enloplatin** and total platinum in biological samples.

## Signaling Pathways in Platinum-Based Drug Action

While specific signaling pathways for **Enloplatin** are not extensively detailed, the mechanism of action for platinum-based drugs, in general, is well-understood to involve the induction of DNA damage, leading to cell cycle arrest and apoptosis. Key signaling pathways implicated in the cellular response to platinum drug-induced DNA damage include the p53 and MAPK pathways.

Upon entering the cell, platinum compounds form adducts with DNA, which are recognized by cellular DNA damage response proteins. This triggers a cascade of signaling events that can ultimately lead to programmed cell death.



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